2,3-Dimethylbenzoic acid

Description

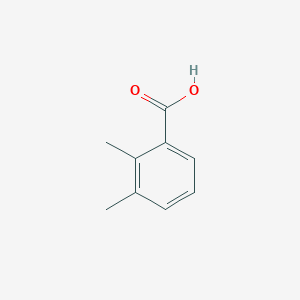

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-6-4-3-5-8(7(6)2)9(10)11/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIZUCYSQUWMQLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50209061 | |

| Record name | 2,3-Dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603-79-2 | |

| Record name | 2,3-Dimethylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=603-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-DIMETHYLBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407533 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.144 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEMELLITIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IRP8CA267 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,3-Dimethylbenzoic acid CAS number and properties

An In-depth Technical Guide to 2,3-Dimethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known by synonyms such as Hemellitic acid and vic.-o-Xylylic acid, is an aromatic carboxylic acid with the chemical formula C₉H₁₀O₂.[1][2] Its structure, featuring a benzoic acid core with two methyl groups at the 2 and 3 positions, makes it a valuable intermediate and building block in various fields of chemical synthesis.[3] This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis protocols, applications, and safety information.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[3] It is functionally related to benzoic acid.[2] Key quantitative properties are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Reference |

| CAS Number | 603-79-2 | [1][2][3] |

| Molecular Formula | C₉H₁₀O₂ | [1][4] |

| Molecular Weight | 150.17 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [3][5] |

| Melting Point | 144-146 °C | [3][6] |

| Boiling Point | 281.5 ± 9.0 °C at 760 mmHg | [3] |

| Density | 1.1 ± 0.1 g/cm³ | [3] |

| Flash Point | 129.6 ± 13.4 °C | [3] |

| pKa | 4.02 | [7] |

| Solubility in water | Very soluble | [7] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | This compound | [2][4] |

| InChI | InChI=1S/C9H10O2/c1-6-4-3-5-8(7(6)2)9(10)11/h3-5H,1-2H3,(H,10,11) | [2][6] |

| InChIKey | RIZUCYSQUWMQLX-UHFFFAOYSA-N | [4][6] |

| SMILES | CC1=C(C(=CC=C1)C(=O)O)C | [2][4] |

| EC Number | 210-058-0 | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral data are summarized below.

Table 3: Spectroscopic Data Summary

| Spectroscopy | Key Features | Reference |

| ¹H NMR | Spectra available for reference. | [8] |

| ¹³C NMR | Spectra available for reference. | [8] |

| IR | Spectra available for reference. | [2][9] |

| Mass Spectrometry | Spectra available for reference. | [2] |

Experimental Protocols

Synthesis of this compound from o-Xylene (B151617)

A common synthetic route to this compound involves the reaction of o-xylene.[10] While specific reaction conditions can vary, a general procedure is outlined below.

Materials:

-

o-Xylene

-

A suitable carboxylating agent (e.g., carbon dioxide with a strong base)

-

An appropriate solvent (e.g., ether)

-

Hydrochloric acid (1 mol/L)

-

Sodium hydroxide (B78521) solution (10% w/w)

Procedure:

-

The reaction is initiated by treating o-xylene with a carboxylating agent in a suitable solvent.

-

Upon completion of the reaction, 150 mL of water is added, and the mixture is stirred for 30 minutes.[11]

-

The reaction mixture is then extracted three times with 50 mL of ether.[11]

-

The organic phases are combined, concentrated, and dried to yield the crude this compound as an off-white solid.[11]

Purification by Recrystallization

The crude product can be purified to obtain a white solid.

Procedure:

-

The crude this compound is dissolved in 20 mL of a 10% (w/w) sodium hydroxide solution.[11]

-

The solution is filtered to remove any insoluble matter.[11]

-

The pH of the filtrate is adjusted to 1 using 1 mol/L hydrochloric acid and left to stand at room temperature for 60 minutes to allow for precipitation.[11]

-

For further crystallization, the mixture is cooled to -10°C.[11]

-

The resulting crystals are collected by filtration and dried to yield pure, white this compound.[11]

Spectroscopic Characterization

For characterization, standard spectroscopic techniques are employed.

-

NMR Spectroscopy: A small sample (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed using a high-field NMR spectrometer.[12]

-

IR Spectroscopy: The infrared spectrum can be obtained using techniques such as KBr pellet or Attenuated Total Reflectance (ATR).[2][9]

-

Mass Spectrometry: The molecular weight and fragmentation pattern can be determined using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[2]

Applications in Research and Drug Development

This compound serves as a key intermediate in the synthesis of various biologically active molecules.

-

Veterinary Medicine: It is a crucial precursor in the production of medetomidine, a sedative and analgesic agent used in veterinary medicine.[3][13]

-

Trypanosoma brucei Inhibitors: It is used as a reagent in the synthesis of pyridyl benzamides, which are being investigated as inhibitors for the kinetoplastid Trypanosoma brucei, the parasite responsible for African sleeping sickness.[3][11]

-

Neuroactive Compounds: It is also a reagent in the synthesis of 2,3-Dihydro-1H-isoindole-4-carboxylic Acid derivatives, which are explored for the treatment of various neurological and psychiatric disorders, including neurodegenerative diseases, depression, and anxiety.[11]

-

Organic Synthesis: Beyond specific pharmaceutical applications, it is a versatile reagent in broader organic synthesis for creating complex organic molecules for materials science and agrochemicals.[13] Benzoic acid and its derivatives have shown potential in cancer research.[14][15]

Safety and Handling

This compound is classified as an irritant.[2]

-

Hazards: It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][16][17]

-

Handling: Handle with gloves, and use proper glove removal techniques.[16] Avoid dust formation and breathing dust, vapor, mist, or gas.[7][16] Ensure adequate ventilation.[16] Wash thoroughly after handling.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like oxidizing agents.[7]

-

First Aid:

-

Skin Contact: Wash with plenty of soap and water.[5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[16]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[7]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water.[7] In all cases of exposure, seek medical attention.[7]

-

Logical Workflow

The following diagram illustrates the general workflow from synthesis to characterization and application of this compound.

Caption: Workflow for Synthesis and Analysis of this compound.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C9H10O2 | CID 11782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. innospk.com [innospk.com]

- 4. This compound | CAS 603-79-2 [matrix-fine-chemicals.com]

- 5. This compound | 603-79-2 | TCI AMERICA [tcichemicals.com]

- 6. This compound 98 603-79-2 [sigmaaldrich.com]

- 7. This compound(603-79-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. This compound(603-79-2) 1H NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. This compound | 603-79-2 [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. nbinno.com [nbinno.com]

- 14. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. capotchem.com [capotchem.com]

- 17. chemical-label.com [chemical-label.com]

An In-depth Technical Guide to the Physical and Chemical Characteristics of 2,3-Dimethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylbenzoic acid, also known as hemellitic acid, is an aromatic carboxylic acid with the chemical formula C₉H₁₀O₂.[1][2][3] It is a white to off-white crystalline powder that serves as a crucial intermediate in various fields of organic synthesis, most notably in the pharmaceutical industry.[4][5][6] Its structural features, including a benzene (B151609) ring substituted with two methyl groups and a carboxyl group, make it a valuable building block for complex molecules.[4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and an examination of its role in the synthesis of biologically active compounds.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized in the tables below, providing a consolidated reference for laboratory and research applications.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O₂ | [1][4][7] |

| Molecular Weight | 150.17 g/mol | [1][4][7] |

| Appearance | White to off-white crystalline powder | [4][5][6][8] |

| Melting Point | 144-146 °C | [4][5][9] |

| Boiling Point | 281.5 ± 9.0 °C at 760 mmHg | [4] |

| Density | Approximately 1.1 ± 0.1 g/cm³ | [4] |

| Flash Point | 129.6 ± 13.4 °C | [4] |

| pKa | 3.771 at 25°C | [5][10] |

| Solubility | Very soluble in water.[8] Soluble in ethanol (B145695).[11] | [8][11] |

Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 603-79-2 | [1][4] |

| IUPAC Name | This compound | [1] |

| Synonyms | Hemellitic acid, vic.-o-Xylylic acid | [1][7][12] |

| InChI Key | RIZUCYSQUWMQLX-UHFFFAOYSA-N | [1] |

| SMILES | CC1=C(C(=CC=C1)C(=O)O)C | [1] |

Experimental Protocols

Synthesis of this compound from o-Xylene (B151617) and Carbon Dioxide

This protocol describes a method for the synthesis of this compound via the carboxylation of o-xylene.

Materials:

-

o-Xylene (dry)

-

Anhydrous aluminum trichloride (B1173362) (AlCl₃)

-

N-butylimidazole (dry)

-

Carbon dioxide (gas cylinder)

-

Deionized water

-

Diethyl ether

-

10% (w/w) Sodium hydroxide (B78521) solution

-

1 mol/L Hydrochloric acid

Equipment:

-

250 mL PTFE-lined autoclave

-

Magnetic stirrer

-

Heating mantle

-

Gas delivery system

-

Separatory funnel

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Under an argon atmosphere, add 40 mL of dry o-xylene to the 250 mL PTFE-lined autoclave.

-

Sequentially add 2.5 g of anhydrous aluminum trichloride and 1.16 g of dry N-butylimidazole to the autoclave.

-

Seal the reaction vessel and connect it to a carbon dioxide cylinder.

-

Pressurize the autoclave with carbon dioxide to 6 MPa.

-

Begin stirring the reaction mixture at 1000 rpm and heat the system to 40°C.

-

Maintain these conditions for 48 hours.

-

After the reaction is complete, cool the autoclave and carefully vent the excess CO₂.

-

Add 150 mL of water to the reaction mixture and stir for 30 minutes.

-

Transfer the mixture to a separatory funnel and extract three times with 50 mL of diethyl ether.

-

Combine the organic phases and concentrate using a rotary evaporator to obtain the crude product as an off-white solid.

-

Dissolve the crude product in 20 mL of a 10% (w/w) sodium hydroxide solution and filter to remove any insoluble impurities.

-

Acidify the filtrate with 1 mol/L hydrochloric acid to a pH of 1.

-

Allow the mixture to stand at room temperature for 60 minutes, then cool to -10°C to facilitate crystallization.

-

Collect the crystals by filtration and dry them to obtain pure this compound.

Purity Determination by Acid-Base Titration

This protocol provides a general method for determining the purity of a carboxylic acid sample, such as this compound, by titration with a standardized sodium hydroxide solution.

Materials:

-

This compound sample

-

Standardized ~0.1 M Sodium Hydroxide (NaOH) solution

-

Phenolphthalein (B1677637) indicator solution

-

Ethanol

-

Deionized water

Equipment:

-

Analytical balance

-

250 mL Erlenmeyer flask

-

50 mL burette

-

Magnetic stirrer and stir bar

Procedure:

-

Accurately weigh approximately 0.2 g of the this compound sample into a 250 mL Erlenmeyer flask.

-

Dissolve the sample in a minimal amount of ethanol and then dilute with deionized water.

-

Add 2-3 drops of phenolphthalein indicator to the solution.

-

Fill the burette with the standardized ~0.1 M NaOH solution and record the initial volume.

-

Titrate the this compound solution with the NaOH solution while continuously stirring.

-

Continue the titration until a faint, persistent pink color is observed, indicating the endpoint.

-

Record the final volume of the NaOH solution.

-

Calculate the purity of the this compound sample based on the volume of NaOH used, its concentration, and the initial mass of the sample.

Mandatory Visualizations

Synthesis Workflow of this compound

Caption: Synthesis workflow for this compound.

Role as an Intermediate in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of various pharmaceuticals.[4][13] A prominent example is its use in the production of medetomidine (B1201911), a potent and selective α₂-adrenergic agonist used as a sedative and analgesic in veterinary medicine.[4][13] The purity and stability of this compound are critical for the quality and efficacy of the final drug product.[4][13]

Signaling Pathway of Medetomidine

While this compound itself is not known to be directly involved in biological signaling pathways, its derivative, medetomidine, exerts its effects through the α₂-adrenergic receptor signaling cascade. Understanding this pathway illustrates the biological significance of compounds synthesized from this compound.

Medetomidine is a potent agonist for α₂-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[8] Activation of these receptors, primarily in the central nervous system, leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity.[4] This cascade of events results in a decrease in the release of norepinephrine (B1679862) from presynaptic neurons, leading to sedation, analgesia, and muscle relaxation.[4][8]

Caption: Signaling pathway of medetomidine.

Stability and Reactivity

This compound is stable at room temperature in closed containers under normal storage and handling conditions.[8] It is incompatible with strong oxidizing agents.[8] Thermal decomposition may produce carbon monoxide and carbon dioxide.[8]

Applications

The primary application of this compound is as a versatile intermediate in organic synthesis.[5][13] Its utility extends to the synthesis of various bioactive compounds. For instance, it is a reagent in the creation of pyridyl benzamides, which have been investigated as inhibitors for Trypanosoma brucei, the parasite responsible for African sleeping sickness.[4][11] It is also used in the synthesis of compounds for treating a range of neurological and psychiatric disorders.[11]

Conclusion

This compound is a well-characterized compound with a defined set of physical and chemical properties that make it a valuable resource for chemical synthesis. Its primary role as an intermediate, particularly in the pharmaceutical industry, underscores the importance of understanding its characteristics and the protocols for its synthesis and analysis. The biological activity of its derivatives, such as medetomidine, highlights the downstream impact of this foundational chemical building block in drug development and research. This guide provides essential technical information to support its effective and safe use in a research and development setting.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C9H10O2 | CID 11782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzoic acid, 2,3-dimethyl- [webbook.nist.gov]

- 4. Classics in Chemical Neuroscience: Medetomidine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dexmedetomidine: a novel sedative-analgesic agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. scbt.com [scbt.com]

- 8. Medetomidine--a novel alpha 2-adrenoceptor agonist: a review of its pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-(2,3-Dimethylbenzoyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 10. A review of the physiological effects of α2-agonists related to the clinical use of medetomidine in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Titration of the Unknown Carboxylic Acid by Dr. Gergens [homework.sdmesa.edu]

- 12. mason.gmu.edu [mason.gmu.edu]

- 13. researchgate.net [researchgate.net]

A Technical Guide to 2,3-Dimethylbenzoic Acid: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Dimethylbenzoic acid, a key chemical intermediate in various synthetic processes, most notably in the pharmaceutical industry. This document details its fundamental properties, provides a step-by-step synthesis protocol, and outlines an analytical methodology for its characterization.

Core Properties of this compound

This compound, also known as hemellitic acid, is an aromatic carboxylic acid. Its structure consists of a benzene (B151609) ring substituted with two methyl groups at positions 2 and 3, and a carboxyl group at position 1.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₂ | [1][2][3] |

| Molecular Weight | 150.17 g/mol | [1][2] |

| CAS Number | 603-79-2 | [2][3] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 144-146 °C | [4] |

| Boiling Point | 281.5±9.0 °C at 760 mmHg | [4] |

| Density | 1.1±0.1 g/cm³ | [4] |

| Flash Point | 129.6±13.4 °C | [4] |

Synthesis of this compound

The synthesis of this compound can be achieved through the carboxylation of o-xylene (B151617) using carbon dioxide in the presence of a catalyst. The following protocol is a detailed method for this synthesis.

Experimental Protocol: Synthesis from o-Xylene and Carbon Dioxide

Materials:

-

o-Xylene (dry)

-

Anhydrous Aluminum chloride (AlCl₃)

-

1-Butylimidazole (dry)

-

Carbon dioxide (CO₂)

-

Argon (Ar)

-

Water

-

Ether

-

10% (w/w) Sodium hydroxide (B78521) (NaOH) solution

-

1 mol/L Hydrochloric acid (HCl)

Equipment:

-

250 mL PTFE-lined autoclave

-

Magnetic stirrer

-

Heating mantle

-

Extraction funnel

-

Rotary evaporator

-

Filtration apparatus

-

Drying oven

Procedure:

-

Under an argon atmosphere, quickly add 40 mL of dry ortho-xylene to a 250 mL PTFE-lined autoclave.

-

Add 2.5 g of anhydrous AlCl₃ and 1.16 g of dry N-butylimidazole to the autoclave.

-

Seal the reaction vessel and connect it to a CO₂ cylinder.

-

Open the valve to control the CO₂ pressure to 6 MPa.

-

Begin stirring at 1000 rpm and heat the reaction mixture to 40°C for 48 hours.[5]

-

After the reaction is complete, cool the autoclave and carefully vent the CO₂.

-

Add 150 mL of water to the reaction system and stir for 30 minutes.[5]

-

Transfer the mixture to an extraction funnel and extract three times with 50 mL of ether.[5]

-

Combine the organic phases, concentrate using a rotary evaporator, and dry to yield crude this compound as an off-white solid.[5]

-

Dissolve the crude product in 20 mL of a 10% (w/w) sodium hydroxide solution and filter to remove any insoluble matter.[5]

-

Acidify the filtrate with 1 mol/L hydrochloric acid to a pH of 1 and let it stand at room temperature for 60 minutes to allow for precipitation.[5]

-

Cool the mixture to -10°C to enhance crystallization.

-

Filter the crystals and dry them to obtain pure, white solid this compound.[5]

Caption: Synthesis workflow for this compound from o-xylene.

Analytical Methodology: GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is a robust method for the identification and quantification of this compound. The following is a general protocol for the analysis of dimethylbenzoic acid isomers, which can be specifically applied to this compound.

Experimental Protocol: GC-MS Analysis

Sample Preparation (Derivatization):

-

An aliquot of the sample containing this compound is transferred to a reaction vial.

-

The sample is subjected to derivatization to increase its volatility for GC analysis. A common method is silylation.

-

Add a silylating agent, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), to the sample.[6]

-

Heat the vial to ensure complete derivatization.

GC-MS Parameters:

-

Gas Chromatograph: Equipped with a suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).[6]

-

Carrier Gas: Helium.[6]

-

Injection Mode: Splitless.

-

Temperature Program: An appropriate temperature gradient is used to separate the analyte from other components. For example, an initial temperature of 60°C, held for 2 minutes, followed by a ramp to 280°C at 10°C/min, and a final hold for 5 minutes.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Detection Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative identification.

Data Analysis:

-

The retention time of the derivatized this compound is used for its identification by comparison with a known standard.

-

The mass spectrum of the analyte will show a characteristic fragmentation pattern, which is used for confirmation.

-

For quantitative analysis, a calibration curve is prepared using standards of known concentrations. An internal standard, such as 3-methoxy-4-methylbenzoic acid, can be used to improve accuracy and precision.[6]

Caption: General workflow for the GC-MS analysis of this compound.

Application in Drug Development: Synthesis of Medetomidine (B1201911)

A primary application of this compound is as a starting material in the multi-step synthesis of Medetomidine.[7][8] Medetomidine is a potent and selective α₂-adrenergic agonist used as a veterinary sedative and analgesic.[7] The synthesis involves converting this compound into an intermediate that is then used to construct the imidazole (B134444) ring of the final Medetomidine molecule.[9]

Caption: Simplified pathway from this compound to Medetomidine.

References

- 1. This compound | C9H10O2 | CID 11782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Benzoic acid, 2,3-dimethyl- [webbook.nist.gov]

- 4. innospk.com [innospk.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. CN102753532B - Process for preparation of medetomidine - Google Patents [patents.google.com]

- 9. WO2011070069A1 - Process for preparation of medetomidine - Google Patents [patents.google.com]

An In-depth Technical Guide to 2,3-Dimethylbenzoic Acid: Structure, Nomenclature, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-dimethylbenzoic acid, a key chemical intermediate in the pharmaceutical and organic synthesis sectors. The document details its chemical structure, nomenclature, and physicochemical properties. Furthermore, it presents detailed experimental protocols for its synthesis and its application in the synthesis of the veterinary sedative medetomidine (B1201911). Spectroscopic data, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, are analyzed to facilitate its characterization. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical research.

Introduction

This compound, also known as 2,3-xylic acid, is an aromatic carboxylic acid with the chemical formula C₉H₁₀O₂.[1][2] Its structure consists of a benzene (B151609) ring substituted with a carboxyl group at position 1 and two methyl groups at positions 2 and 3. This substitution pattern imparts specific chemical properties and reactivity, making it a valuable building block in organic synthesis. Notably, it is a crucial precursor in the production of medetomidine, a potent and selective α2-adrenergic agonist used as a sedative and analgesic in veterinary medicine.[3][4] Understanding the structure, properties, and synthesis of this compound is therefore of significant interest to the pharmaceutical and chemical industries.

Structure and Nomenclature

The structural and identifying information for this compound is summarized in the table below.

| Identifier | Value |

| IUPAC Name | This compound[5] |

| Synonyms | 2,3-Xylic acid, Hemellitic acid[2] |

| CAS Number | 603-79-2[1][3][5] |

| Molecular Formula | C₉H₁₀O₂[1][2][5] |

| Molecular Weight | 150.17 g/mol [1] |

| InChI | InChI=1S/C9H10O2/c1-6-4-3-5-8(7(6)2)9(10)11/h3-5H,1-2H3,(H,10,11) |

| SMILES | CC1=C(C(=CC=C1)C(=O)O)C[5] |

The structure of this compound is depicted in the following diagram:

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical reactions. These properties are summarized in the table below.

| Property | Value | Reference(s) |

| Appearance | White to off-white crystalline powder | [3][6] |

| Melting Point | 144-146 °C | [3][7][8] |

| Boiling Point | 281.5 ± 9.0 °C at 760 mmHg | [3] |

| Density | 1.1 ± 0.1 g/cm³ | [3] |

| pKa | 3.771 at 25°C | [9] |

| Solubility | Very soluble in water. Soluble in ethanol (B145695). | [6][7] |

| Flash Point | 129.6 ± 13.4 °C | [3] |

Experimental Protocols

Synthesis of this compound

Several methods can be employed for the synthesis of this compound. Two common laboratory-scale methods are detailed below.

Method 1: Grignard Reaction of 2-Bromo-m-xylene (B44306) followed by Carboxylation

This method involves the formation of a Grignard reagent from 2-bromo-m-xylene, which is then reacted with carbon dioxide (dry ice) to yield the corresponding carboxylic acid.

-

Step 1: Preparation of Grignard Reagent. In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.1 eq). Add a small crystal of iodine to activate the magnesium. Add a solution of 2-bromo-m-xylene (1.0 eq) in anhydrous diethyl ether to the dropping funnel. Add a small portion of the bromide solution to the magnesium turnings to initiate the reaction. Once the reaction starts (indicated by bubbling and a grayish color), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Step 2: Carboxylation. Cool the Grignard reagent solution in an ice bath. In a separate beaker, crush an excess of dry ice (solid carbon dioxide). Slowly and carefully, pour the Grignard solution onto the crushed dry ice with vigorous stirring. The mixture will solidify. Allow the excess dry ice to sublime.

-

Step 3: Work-up and Purification. To the resulting solid, slowly add 1 M hydrochloric acid with stirring until the solid dissolves and the aqueous layer is acidic. Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound. The crude product can be purified by recrystallization from ethanol or an ethanol-water mixture.

Method 2: Oxidation of 2,3-Dimethylbenzaldehyde (B27725)

This method involves the oxidation of the corresponding aldehyde to the carboxylic acid using a suitable oxidizing agent.

-

Step 1: Oxidation. In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-dimethylbenzaldehyde (1.0 eq) in a suitable solvent such as acetone (B3395972). To this solution, add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise with stirring while maintaining the temperature at 0-5 °C using an ice bath. The reaction is exothermic, and the addition rate should be controlled to prevent a rapid temperature increase. The reaction progress can be monitored by TLC.

-

Step 2: Quenching and Work-up. Once the reaction is complete, quench the excess oxidizing agent by adding a small amount of isopropanol (B130326) until the orange-brown color disappears, and a green precipitate of chromium salts is formed.

-

Step 3: Isolation and Purification. Remove the acetone under reduced pressure. Add water to the residue and extract the product with diethyl ether (3 x 50 mL). Combine the organic extracts and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude this compound. Further purification can be achieved by recrystallization.

Synthesis of Medetomidine from this compound

This compound is a key starting material for the synthesis of medetomidine. The following is a representative synthetic route.

Caption: A plausible synthetic route from this compound to medetomidine.

Experimental Protocol:

-

Step 1: Synthesis of 2,3-Dimethylbenzoyl chloride. To a solution of this compound (1.0 eq) in an inert solvent like dichloromethane, add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) and a catalytic amount of DMF. Stir the reaction mixture at room temperature until the evolution of gas ceases. Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 2,3-dimethylbenzoyl chloride, which can be used in the next step without further purification.

-

Step 2: Synthesis of (2,3-Dimethylphenyl)(1H-imidazol-1-yl)methanone. Dissolve imidazole (2.0 eq) in a suitable solvent like dichloromethane. Cool the solution in an ice bath and add the previously prepared 2,3-dimethylbenzoyl chloride dropwise with stirring. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Wash the reaction mixture with water and brine, dry the organic layer over sodium sulfate, and concentrate to give the imidazolide (B1226674) intermediate.

-

Step 3: Synthesis of 1-(2,3-Dimethylphenyl)ethan-1-one. Dissolve the imidazolide from the previous step in an anhydrous solvent like THF. Cool the solution to 0 °C and add a solution of methylmagnesium bromide (Grignard reagent, 1.5 eq) in THF dropwise. Stir the reaction at this temperature for a few hours and then quench by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate. The crude product can be purified by column chromatography.

-

Step 4: Synthesis of Medetomidine. A mixture of 1-(2,3-dimethylphenyl)ethan-1-one (1.0 eq), N-tosylmethyl isocyanide (TosMIC, 1.1 eq), and potassium carbonate (2.0 eq) in methanol (B129727) is heated at reflux. The reaction is monitored by TLC. After completion, the solvent is removed, and the residue is partitioned between water and ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to afford medetomidine.

Spectroscopic Data and Analysis

¹H NMR Spectroscopy

A representative ¹H NMR spectrum of this compound in CDCl₃ would exhibit the following signals:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | Singlet (broad) | 1H | -COOH |

| ~7.8-8.0 | Doublet | 1H | Ar-H (ortho to COOH) |

| ~7.1-7.3 | Multiplet | 2H | Ar-H |

| ~2.4 | Singlet | 3H | Ar-CH₃ |

| ~2.3 | Singlet | 3H | Ar-CH₃ |

The broad singlet for the carboxylic acid proton is characteristic and its chemical shift can vary with concentration and solvent. The aromatic protons will show splitting patterns consistent with a 1,2,3-trisubstituted benzene ring. The two methyl groups will appear as distinct singlets.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum in CDCl₃ would show the following characteristic peaks:

| Chemical Shift (ppm) | Assignment |

| ~172 | -COOH |

| ~140 | Ar-C (quaternary, attached to CH₃) |

| ~138 | Ar-C (quaternary, attached to CH₃) |

| ~132 | Ar-C (quaternary, attached to COOH) |

| ~131 | Ar-CH |

| ~128 | Ar-CH |

| ~125 | Ar-CH |

| ~20 | Ar-CH₃ |

| ~16 | Ar-CH₃ |

The carbonyl carbon of the carboxylic acid is significantly downfield. The six aromatic carbons will give rise to six distinct signals due to the lack of symmetry. The two methyl carbons will also have slightly different chemical shifts.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display the following key absorption bands:

| Wavenumber (cm⁻¹) | Vibration |

| 2500-3300 (broad) | O-H stretch (carboxylic acid dimer) |

| ~1700 | C=O stretch (carboxylic acid dimer) |

| ~1600, ~1450 | C=C stretch (aromatic ring) |

| ~1300 | C-O stretch and O-H bend (in-plane) |

| ~920 (broad) | O-H bend (out-of-plane, dimer) |

| ~3000 | C-H stretch (aromatic and methyl) |

| ~1400, ~1380 | C-H bend (methyl) |

The broad O-H stretching band is characteristic of the hydrogen-bonded dimer structure of carboxylic acids in the solid state. The strong carbonyl absorption around 1700 cm⁻¹ is also a key diagnostic peak.

Mass Spectrometry

The electron ionization mass spectrum (EI-MS) of this compound would show a molecular ion peak [M]⁺ at m/z = 150. Key fragmentation pathways would include:

-

Loss of a hydroxyl radical (-OH): [M - 17]⁺ at m/z = 133.

-

Loss of a water molecule (-H₂O): [M - 18]⁺ at m/z = 132.

-

Loss of a carboxyl group (-COOH): [M - 45]⁺ at m/z = 105.

-

Loss of a methyl radical (-CH₃) followed by CO: [M - 15 - 28]⁺ at m/z = 107.

The fragmentation pattern provides valuable information for confirming the structure of the molecule.

Applications in Drug Development and Research

This compound is a versatile intermediate in organic synthesis with significant applications in the pharmaceutical industry.[3]

-

Precursor to Medetomidine: Its primary application is in the synthesis of medetomidine, a widely used veterinary sedative and analgesic.[3][4] The purity and quality of this compound are critical for the efficacy and safety of the final drug product.

-

Synthesis of Bioactive Compounds: It serves as a starting material for the synthesis of various other bioactive molecules. For instance, it has been used in the preparation of pyridyl benzamides, which are being investigated as potential inhibitors of Trypanosoma brucei, the parasite responsible for African sleeping sickness.[3]

-

Research Chemical: In a broader research context, this compound is used to create complex organic molecules for studies in material science and agrochemicals.[4]

Conclusion

This compound is a chemical compound of significant interest due to its role as a key intermediate in the synthesis of pharmaceuticals and other valuable organic molecules. This guide has provided a detailed overview of its structure, nomenclature, physicochemical properties, and spectroscopic characteristics. The inclusion of detailed experimental protocols for its synthesis and its conversion to medetomidine aims to provide researchers and drug development professionals with a practical and comprehensive resource. The data and methodologies presented herein are intended to facilitate further research and application of this important chemical building block.

References

- 1. Benzoic acid, 2,3-dimethyl- [webbook.nist.gov]

- 2. ES2369746T3 - METHOD FOR THE PREPARATION OF MEDETOMIDINE AND ITS SALTS. - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. CN112194626A - Synthesis method of medetomidine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. This compound(603-79-2) 1H NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

Solubility Profile of 2,3-Dimethylbenzoic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,3-dimethylbenzoic acid in water and common organic solvents. While specific quantitative solubility data for this compound is limited in publicly available literature, this document consolidates the existing qualitative information, presents solubility data for structurally analogous compounds, and offers detailed experimental protocols to enable researchers to determine its solubility for their specific applications.

Introduction to this compound

This compound, also known as hemellitic acid, is an aromatic carboxylic acid with the chemical formula (CH₃)₂C₆H₃COOH.[1] Its structure consists of a benzene (B151609) ring substituted with a carboxylic acid group and two methyl groups at positions 2 and 3.[1] This substitution pattern influences its physicochemical properties, including its solubility in various media. Understanding the solubility of this compound is critical for a range of applications, including organic synthesis, purification, formulation development, and as an intermediate in the pharmaceutical industry.[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. These properties are essential for understanding its solubility behavior.

| Property | Value | Reference |

| CAS Number | 603-79-2 | [2] |

| Molecular Formula | C₉H₁₀O₂ | [1] |

| Molecular Weight | 150.17 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2][3] |

| Melting Point | 144-146 °C | [2] |

| Boiling Point | 281.5 ± 9.0 °C at 760 mmHg | [2] |

| pKa | 3.771 (at 25°C) | [4] |

| LogP (Octanol/Water) | 2.8 | [1] |

Solubility Data

Qualitative Solubility of this compound

Direct quantitative solubility data for this compound is scarce. However, one source describes it as "very soluble" in water. Purification methods suggest it can be crystallized from ethanol, indicating good solubility in this solvent at elevated temperatures.[5]

Quantitative Solubility of Structurally Similar Compounds

To provide a practical reference for researchers, the following table summarizes the solubility of benzoic acid and other dimethylbenzoic acid isomers in various solvents. The solubility of this compound is expected to be influenced by the position of the methyl groups, which can affect crystal lattice energy and interactions with solvent molecules.

| Compound | Solvent | Temperature (°C) | Solubility ( g/100g of solvent) |

| Benzoic Acid | Water | 25 | 0.34 |

| Benzoic Acid | Ethanol | 25 | 45.5 |

| Benzoic Acid | Acetone | 25 | 55.6 |

| Benzoic Acid | Toluene | 25 | 11.9 |

| 3,4-Dimethylbenzoic Acid | Ethanol | 15 | 7.82 (mole fraction x10²) |

Note: This data is provided for comparative purposes. The actual solubility of this compound may vary.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols are recommended. The equilibrium solubility (shake-flask) method is a gold-standard technique for determining thermodynamic solubility.

Equilibrium Solubility Determination (Shake-Flask Method)

This method involves equilibrating an excess of the solid compound with the solvent of interest until the solution is saturated.

Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (±0.1 mg)

-

Thermostatic shaker or orbital incubator

-

Vials with screw caps

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Syringe filters (chemically compatible with the solvent)

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

-

Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed pipette. To avoid precipitation, immediately dilute the aliquot with a known volume of a suitable solvent in which this compound is freely soluble.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

-

Calculation: Calculate the original concentration of the saturated solution, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.

Analytical Method for Quantification: HPLC-UV

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A mixture of acetonitrile (B52724) and water (with 0.1% formic acid or phosphoric acid to control pH and ensure the analyte is in its neutral form). The exact ratio should be optimized for good peak shape and retention time.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: Determined from the UV-Vis spectrum of this compound (typically around the λmax).

-

Column Temperature: 25 °C

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Calibration Curve: Inject the standard solutions into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject the diluted sample from the solubility experiment and determine its concentration from the calibration curve.

Visualizing the Experimental Workflow

The following diagrams illustrate the key workflows for determining the solubility of this compound.

References

Melting and boiling point of 2,3-Dimethylbenzoic acid

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dimethylbenzoic Acid

Introduction

This compound, also known as hemellitic acid, is an aromatic carboxylic acid with the chemical formula (CH₃)₂C₆H₃CO₂H.[1] As a substituted benzoic acid derivative, its physical properties, particularly its melting and boiling points, are of significant interest in various fields of chemical research and development, including organic synthesis and drug discovery. This technical guide provides a comprehensive overview of the melting and boiling points of this compound, detailed experimental protocols for their determination, and logical diagrams illustrating the underlying principles.

Physicochemical Data

The melting and boiling points of this compound are critical parameters for its identification, purification, and handling. The experimentally determined and estimated values are summarized in the table below.

| Property | Value | Notes |

| Melting Point | 144-146 °C | Literature value.[1][2][3] |

| Boiling Point | 271.51 °C | Estimated value.[2][3][4] |

Experimental Protocols

The following sections detail the standard laboratory procedures for the determination of the melting and boiling points of a solid organic compound such as this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically lowers and broadens the melting point range. A common laboratory method for determining the melting point is the capillary tube method using a melting point apparatus.

Protocol:

-

Sample Preparation: A small amount of dry this compound is finely crushed into a powder.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, achieving a sample height of 2-3 mm.[5]

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of a melting point apparatus (such as a Mel-Temp or Thiele tube).[5][6] The thermometer must be positioned to accurately measure the temperature of the heating block and the sample.

-

Rapid Determination (Optional): A preliminary, rapid heating run (5-10 °C per minute) can be performed to quickly determine an approximate melting point range.[5]

-

Accurate Determination: The apparatus is allowed to cool to at least 20 °C below the approximate melting point. A fresh sample is used, and the temperature is increased slowly, at a rate of approximately 2 °C per minute.[5]

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.[5]

-

Purity Assessment: A narrow melting point range (typically less than 2 °C) is indicative of a pure compound.[5]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. Since this compound is a solid at room temperature, its boiling point is determined at elevated temperatures. The Thiele tube method is suitable for small-scale determination.

Protocol:

-

Sample Preparation: Approximately 0.5 mL of molten this compound or a solution in a high-boiling solvent is placed into a small test tube (Durham tube).

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is placed into the test tube with the open end down.[7]

-

Apparatus Setup: The test tube assembly is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point liquid like mineral oil.[7]

-

Heating: The side arm of the Thiele tube is gently and continuously heated. This design allows for even heat distribution by convection currents in the oil.[7]

-

Observation: As the temperature rises, air trapped in the capillary tube will escape. When the boiling point is reached, a continuous stream of bubbles will emerge from the capillary tube.

-

Data Recording: Heating is stopped, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This is the point where the external pressure equals the vapor pressure of the substance.

Visualizations

The following diagrams illustrate the workflows for determining the physicochemical properties and the logical relationship of purity to melting point.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Boiling Point Determination.

Caption: Effect of Impurities on Melting Point.

References

- 1. This compound 98 603-79-2 [sigmaaldrich.com]

- 2. chembk.com [chembk.com]

- 3. This compound | 603-79-2 [chemicalbook.com]

- 4. This compound CAS#: 603-79-2 [m.chemicalbook.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. Experiment to Determine the Melting Point of Benzoic Acid Requirements: .. [askfilo.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Profile of 2,3-Dimethylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,3-Dimethylbenzoic acid, a crucial molecule in various research and development applications. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.0 - 13.0 | Singlet (broad) | 1H | -COOH |

| ~7.8 (d) | Doublet | 1H | Ar-H |

| ~7.2 (t) | Triplet | 1H | Ar-H |

| ~7.1 (d) | Doublet | 1H | Ar-H |

| ~2.4 (s) | Singlet | 3H | Ar-CH₃ |

| ~2.2 (s) | Singlet | 3H | Ar-CH₃ |

Note: Exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~172 | -COOH |

| ~138 | Ar-C |

| ~137 | Ar-C |

| ~132 | Ar-C |

| ~130 | Ar-CH |

| ~125 | Ar-CH |

| ~124 | Ar-CH |

| ~20 | Ar-CH₃ |

| ~15 | Ar-CH₃ |

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following significant absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| ~2980 | Medium | C-H stretch (Aromatic & Aliphatic) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600 | Medium | C=C stretch (Aromatic) |

| ~1450 | Medium | C-H bend (Aliphatic) |

| ~1300 | Strong | C-O stretch |

| ~900 | Medium | O-H bend |

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

| m/z | Relative Intensity (%) | Assignment |

| 150 | High | [M]⁺ (Molecular Ion) |

| 135 | High | [M - CH₃]⁺ |

| 133 | Moderate | [M - OH]⁺ |

| 105 | High | [M - COOH]⁺ or [M - H₂O - CH₃]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0.00 ppm.

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

Instrument Parameters (Typical):

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

¹H NMR:

-

Number of scans: 16-64

-

Relaxation delay: 1-2 seconds

-

Pulse width: 30-45 degrees

-

-

¹³C NMR:

-

Number of scans: 1024 or more

-

Relaxation delay: 2-5 seconds

-

Proton decoupling: Applied to simplify the spectrum.

-

FT-IR Spectroscopy (ATR)

Sample Preparation:

Attenuated Total Reflectance (ATR) is a convenient method for solid samples, requiring minimal preparation.

-

Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply firm and even pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

Instrument Parameters (Typical):

-

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected before running the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of carboxylic acids, derivatization is often required for GC-MS analysis.

Sample Preparation (Derivatization):

-

Dissolve a known amount of this compound in a suitable solvent (e.g., ethyl acetate).

-

Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to convert the carboxylic acid to its more volatile trimethylsilyl (B98337) (TMS) ester.

-

Heat the mixture at a specified temperature (e.g., 60-70 °C) for a set time (e.g., 30-60 minutes) to ensure complete derivatization.

-

Allow the sample to cool to room temperature before injection.

Instrument Parameters (Typical):

-

Gas Chromatograph:

-

Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250-280 °C

-

Oven Temperature Program: Start at a lower temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 500).

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Spectroscopic Analysis Workflow.

An In-Depth Technical Guide to the Biological Activity of 2,3-Dimethylbenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2,3-dimethylbenzoic acid, a substituted aromatic carboxylic acid, are emerging as a scaffold of significant interest in medicinal chemistry. While the parent compound, this compound (CAS 603-79-2), primarily serves as a chemical intermediate in the synthesis of pharmaceuticals like the veterinary sedative medetomidine (B1201911) and potential antiparasitic agents, its derivatives, particularly hydrazones, have demonstrated notable biological activities. This guide provides a comprehensive overview of the current state of research into the biological effects of these compounds, with a focus on their anticancer properties. It aims to be a valuable resource for professionals engaged in drug discovery and development by presenting quantitative data, detailed experimental methodologies, and elucidating the underlying mechanisms of action through signaling pathway and workflow diagrams.

Anticancer Activity of this compound Hydrazone Derivatives

Recent studies have highlighted the potential of hydrazone derivatives of this compound as selective antitumor agents. A notable study investigated a series of N'-(substituted-benzylidene)-2,3-dimethylbenzohydrazides for their cytotoxic effects against human lung adenocarcinoma (A549) and mouse embryonic fibroblast (L929) cell lines.[1]

Quantitative Cytotoxicity Data

The in vitro cytotoxic activities of these derivatives were quantified using the MTT assay, and the half-maximal inhibitory concentrations (IC50) were determined. The results for the most promising selective antitumor compounds against the A549 cell line are summarized in the table below.[1]

| Compound ID | Substitution on Benzylidene Moiety | A549 IC50 (µM) | L929 IC50 (µM) | Selectivity Index (SI) |

| 3a | 4-(Dimethylamino) | 91.35 ± 21.89 | >500 | >5.47 |

| 3e | 4-Piperidino | 176.23 ± 56.50 | >500 | >2.84 |

| 3g | 4-(4-Methylpiperazin-1-yl) | 46.60 ± 6.15 | 276.70 ± 59.90 | 5.94 |

| 3i | 4-(1H-Imidazol-1-yl) | 83.59 ± 7.30 | >500 | >5.98 |

A higher Selectivity Index (SI = IC50 for L929 cells / IC50 for A549 cells) indicates greater selectivity for cancer cells over non-cancerous cells.[1]

Mechanisms of Action

The investigated this compound hydrazone derivatives exhibit their anticancer effects through distinct mechanisms, primarily involving the induction of apoptosis and the inhibition of key cell signaling pathways.[1]

Akt Signaling Pathway Inhibition

Compounds 3e and 3i have been identified as inhibitors of the Akt signaling pathway.[1] Akt, a serine/threonine kinase, is a crucial regulator of cell survival, proliferation, and growth. Its inhibition can lead to the suppression of tumor progression. The diagram below illustrates the general workflow for identifying Akt inhibitors.

The inhibition of the Akt pathway by these compounds disrupts downstream signaling, ultimately leading to a decrease in cell viability and the induction of apoptosis.

Induction of Apoptosis

Compounds 3a and 3g have been shown to induce apoptosis in A549 cells through a mechanism that does not involve significant Akt inhibition.[1] While the precise signaling cascade for these specific compounds is yet to be fully elucidated, apoptosis generally proceeds via two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program. The diagram below depicts a generalized overview of the intrinsic and extrinsic apoptotic pathways.

Further research is required to pinpoint the specific molecular targets of compounds 3a and 3g within these apoptotic cascades.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of N'-(Substituted-benzylidene)-2,3-dimethylbenzohydrazide Derivatives

The synthesis of the this compound hydrazone derivatives involves a two-step process:

Step 1: Synthesis of 2,3-Dimethylbenzohydrazide (B1284886)

-

A mixture of methyl 2,3-dimethylbenzoate (B1232805) (1 equivalent) and hydrazine (B178648) hydrate (B1144303) (1.5 equivalents) in absolute ethanol (B145695) is refluxed for 8-12 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered.

-

The solid is washed with cold ethanol and dried to yield 2,3-dimethylbenzohydrazide.

Step 2: Synthesis of N'-(Substituted-benzylidene)-2,3-dimethylbenzohydrazides

-

A solution of 2,3-dimethylbenzohydrazide (1 equivalent) in absolute ethanol is prepared.

-

To this solution, the appropriate substituted benzaldehyde (B42025) (1 equivalent) is added, followed by a catalytic amount of glacial acetic acid.

-

The mixture is refluxed for 4-6 hours, with the reaction monitored by TLC.

-

After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is washed with cold ethanol and recrystallized from a suitable solvent (e.g., ethanol or methanol) to afford the pure N'-(substituted-benzylidene)-2,3-dimethylbenzohydrazide derivative.

In Vitro Cytotoxicity MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: A549 and L929 cells are seeded into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.5%) for 48 hours. Control wells receive the same volume of medium with DMSO.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Other Potential Biological Activities

While the primary focus of current research has been on the anticancer properties of this compound derivatives, the broader class of benzoic acid derivatives is known to exhibit a range of other biological activities, including antimicrobial and various enzyme inhibitory effects. However, at present, there is a lack of specific quantitative data (e.g., MIC, IC50) in the public domain for amides, esters, and other derivatives of this compound in these areas. Further research is warranted to explore these potential therapeutic applications.

Conclusion

Derivatives of this compound, particularly the hydrazones, represent a promising class of compounds with selective anticancer activity. Their mechanisms of action, which include the inhibition of the Akt signaling pathway and the induction of apoptosis, offer multiple avenues for therapeutic intervention. The synthetic accessibility of these compounds, coupled with the potential for diverse substitutions, makes them an attractive scaffold for further optimization in drug discovery programs. While the exploration of other biological activities for this compound derivatives is still in its nascent stages, the potent anticancer effects observed to date underscore the therapeutic potential of this chemical class. Future research should focus on detailed mechanistic studies of the non-Akt-mediated apoptotic pathways and a broader screening of other derivatives to uncover new biological functions.

References

An In-depth Technical Guide to the Thermochemical Properties of Dimethylbenzoic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical properties of the six isomers of dimethylbenzoic acid. The data and methodologies presented are essential for a thorough understanding of the energetic and stability characteristics of these compounds, which is critical for their application in chemical synthesis, materials science, and pharmaceutical development.

Core Thermochemical Data

The following tables summarize the key thermochemical properties for the six isomers of dimethylbenzoic acid. These values are fundamental for thermodynamic calculations in reaction and process design, providing insights into the relative stabilities and energy landscapes of these molecules.

Table 1: Enthalpies of Formation and Combustion for Dimethylbenzoic Acid Isomers

| Isomer | Enthalpy of Formation (solid, kJ/mol) | Enthalpy of Formation (gas, kJ/mol) | Enthalpy of Combustion (solid, kJ/mol) |

| 2,3-Dimethylbenzoic Acid | -450.4 ± 1.0 | -345.8 ± 1.1 | -4520.4 ± 1.0 |

| 2,4-Dimethylbenzoic Acid | -458.5 ± 1.7[1] | -355.0 ± 1.7[2] | -4512.32 ± 0.84[1][3] |

| 2,5-Dimethylbenzoic Acid | -456.1 ± 1.6 | -351.1 ± 1.7[4] | -4514.66 ± 0.79 |

| 2,6-Dimethylbenzoic Acid | -440.7 ± 1.0 | -341.6 ± 1.7[5] | -4529.9 ± 1.0 |

| 3,4-Dimethylbenzoic Acid | -464.3 ± 1.6 | -362.4 ± 1.7 | -4501.9 ± 0.5 |

| 3,5-Dimethylbenzoic Acid | -467.5 ± 1.5 | -360.8 ± 1.6 | -4503.3 ± 0.9 |

Table 2: Enthalpies of Phase Transitions for Dimethylbenzoic Acid Isomers

| Isomer | Enthalpy of Sublimation (kJ/mol) | Enthalpy of Fusion (kJ/mol) | Melting Point (°C) |

| This compound | 104.6 ± 0.4 | 18.3[6] | 144-146[7] |

| 2,4-Dimethylbenzoic Acid | 103.5 ± 0.3[8] | 21.8 | 124-126 |

| 2,5-Dimethylbenzoic Acid | 105.0 ± 0.6[9] | 20.1 | 132-134 |

| 2,6-Dimethylbenzoic Acid | 99.1 ± 0.4 | 16.7 | 114-116 |

| 3,4-Dimethylbenzoic Acid | 101.9 ± 0.4 | 22.2 | 163-166 |

| 3,5-Dimethylbenzoic Acid | 106.7 ± 0.4 | 23.4 | 166-168 |

Experimental Protocols

The determination of the thermochemical properties of dimethylbenzoic acids relies on precise calorimetric and analytical techniques. The following sections detail the generalized experimental methodologies for the key parameters.

Determination of the Enthalpy of Combustion using Bomb Calorimetry

The standard enthalpy of combustion is determined using a static bomb calorimeter. This technique measures the heat released when a substance is completely burned in a constant-volume container filled with excess oxygen.

Methodology:

-

Sample Preparation: A pellet of the dimethylbenzoic acid isomer (approximately 0.8 to 1.0 g) is accurately weighed.[10] The pellet is then placed in a crucible within the bomb calorimeter.

-

Fuse Wire Connection: A measured length of fuse wire is attached to the electrodes of the calorimeter, ensuring it is in contact with the sample pellet.[6]

-

Bomb Assembly and Pressurization: A small, known amount of water (typically 1 mL) is added to the bomb to ensure that the water formed during combustion is in its liquid state.[6] The bomb is then sealed and purged with oxygen before being filled with pure oxygen to a pressure of approximately 25-30 atm.[11]

-

Calorimeter Setup: The sealed bomb is submerged in a known volume of water in the calorimeter's insulating jacket. A high-precision thermometer and a stirrer are placed in the water.[12]

-

Combustion and Temperature Measurement: The system is allowed to reach thermal equilibrium. The initial temperature is recorded. The sample is then ignited by passing an electric current through the fuse wire.[10] The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Data Analysis: The heat capacity of the calorimeter is determined by calibrating it with a standard substance of known heat of combustion, such as benzoic acid. The heat evolved during the combustion of the sample is calculated from the observed temperature rise. Corrections are made for the heat of combustion of the fuse wire and the formation of nitric acid from any residual nitrogen in the bomb.[12] From the corrected heat of combustion at constant volume (ΔU), the enthalpy of combustion (ΔH) is calculated.

Determination of the Enthalpy of Sublimation using the Knudsen Effusion Method

The Knudsen effusion method is a technique used to determine the vapor pressure of a solid as a function of temperature. From this data, the enthalpy of sublimation can be calculated using the Clausius-Clapeyron equation.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the dimethylbenzoic acid isomer is placed in a Knudsen cell, which is a small container with a precisely machined orifice of known area.

-

Apparatus Setup: The Knudsen cell is placed in a high-vacuum chamber. The chamber is equipped with a heating system to control the temperature of the cell and a mass spectrometer or a microbalance to detect the effusing vapor.

-

Effusion Measurement: The cell is heated to a series of constant, known temperatures. At each temperature, the rate of mass loss due to the effusion of the vapor through the orifice is measured.[2] This is achieved by monitoring the total mass loss over a specific period.[8]

-

Vapor Pressure Calculation: The vapor pressure (P) at each temperature (T) is calculated from the rate of mass loss ( dm/dt ) using the Knudsen equation: P = ( dm/dt ) * (2πRT/M)^(1/2) / A where R is the ideal gas constant, M is the molar mass of the effusing vapor, and A is the area of the orifice.[2]

-

Enthalpy of Sublimation Calculation: The enthalpy of sublimation (ΔH_sub) is determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.

Determination of the Enthalpy of Fusion using Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 2-10 mg) of the dimethylbenzoic acid isomer is hermetically sealed in an aluminum pan.[13] An empty sealed pan is used as a reference.[13]

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific heating rate (e.g., 10 °C/min) under a controlled atmosphere, typically an inert gas like nitrogen.

-

Heating Cycle: The sample and reference are heated at a constant rate. The DSC instrument measures the differential heat flow between the sample and the reference.[14]

-

Data Analysis: An endothermic peak is observed on the DSC thermogram, corresponding to the melting of the sample. The area under this peak is integrated to determine the heat of fusion (enthalpy of fusion).[15]

-

Calibration: The instrument is calibrated for temperature and enthalpy using certified reference materials with known melting points and enthalpies of fusion, such as indium.[15]

Visualizations

Experimental Workflow for Thermochemical Analysis